Trimethylphenylphosphonium iodide
Overview
Description
Synthesis Analysis
The synthesis of trimethylphenylphosphonium iodide and its derivatives has been explored through various chemical pathways. For example, it has been synthesized through the reaction of alcohols with an excess of (cyanomethyl)trimethylphosphonium iodide, leading to nitriles with two more carbon atoms than present in the original alcohol. This process is simple and allows the phosphonium iodide to be stored for a long time at room temperature (Zaragoza, 2002).
Molecular Structure Analysis
The molecular structure of trimethylphenylphosphonium iodide has been determined through crystallography, revealing its crystalline form and molecular interactions. The compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit, featuring short C-H...I distances below the sum of the van der Waals radii, indicating significant molecular interactions (Schödel, Näther, & Bock, 1995).
Chemical Reactions and Properties
Trimethylphenylphosphonium iodide participates in several chemical reactions, including the conversion of alcohols to nitriles and the synthesis of unsymmetric thioethers from mixtures of thiols and primary aliphatic alcohols. This illustrates its versatility as a reagent in organic synthesis (Zaragoza, 2001).
Scientific Research Applications
Crystal Structure Analysis : The structures of trimethylphenylphosphonium iodide and its derivatives have been studied, revealing short C-H...I distances below the sum of the van der Waals radii, indicating potential applications in crystal engineering and materials science (Schödel, Näther, & Bock, 1995).
S-alkylation of Thiols : Trimethylphenylphosphonium iodide derivatives have been used for the intermolecular S-alkylation of thiols with alcohols, leading to the formation of unsymmetric thioethers. This represents an application in synthetic chemistry for producing thioethers, which are valuable in various chemical industries (Zaragoza, 2001).
Synthesis of Labeled Compounds : A method for synthesizing [14C]methylphosphonic difluoride using trimethylphenylphosphonium iodide has been developed. Such labeled compounds are crucial in medical and biological research for tracing and studying metabolic pathways (Bechtold & Dahl, 1985).
Conversion of Alcohols into Nitriles : This compound has been used for converting alcohols into nitriles with a two-carbon chain elongation, indicating its utility in organic synthesis for complex molecule construction (Zaragoza, 2002).
Synthesis of Meso-methylporphyrins : It has been applied in the synthesis of meso-methylporphyrins via triphenylporphyrinylmethylphosphonium iodides, demonstrating its role in porphyrin chemistry, which is fundamental to several biochemical and medical applications (Yashunsky, Ponomarev, & Arnold, 1996).
Study of Methyl Group Dynamics : Trimethylphenylphosphonium iodide has been studied using neutron scattering to understand the dynamics of methyl group reorientations, which is important for understanding molecular motion in solid-state physics (Bee, Jobic, & Sourisseau, 1985).
Preparation of Trimethylsilyl Iodide : It has been involved in the in situ preparation of trimethylsilyl iodide, a compound with diverse synthetic applications in organic chemistry (Seitz & Ferreira, 1980).
Safety And Hazards
Future Directions
While specific future directions for Trimethylphenylphosphonium iodide are not available, iodine-based compounds have untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
Relevant Papers The papers retrieved provide information about iodine-based compounds and their applications . They highlight the potential of these compounds in various fields, including materials science .
properties
IUPAC Name |
trimethyl(phenyl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLLUORERPKHEM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326795 | |
Record name | trimethyl(phenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylphenylphosphonium iodide | |
CAS RN |
1005-21-6, 1006-01-5 | |
Record name | trimethyl(phenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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